![molecular formula C14H22O4 B12617665 {4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol CAS No. 918446-55-6](/img/structure/B12617665.png)
{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol
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Overview
Description
{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a methoxy group and two isopropoxy groups attached to a phenyl ring, with a methanol group as a substituent. Its molecular structure allows for diverse chemical reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, such as 4-methoxyphenol.
Alkylation: The phenol derivative undergoes alkylation with isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropoxy groups.
Methanol Addition: The final step involves the addition of a methanol group to the phenyl ring, which can be achieved through a reaction with formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenol derivative.
Substitution: The isopropoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler phenol derivatives.
Substitution: Formation of various alkyl or aryl-substituted phenols.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties : Research indicates that derivatives of phenolic compounds, including those similar to 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol, exhibit anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit the activation of inflammatory pathways in various disease models, including Alzheimer's disease and arthritis. These compounds are believed to modulate the activity of signaling pathways such as STAT3, which plays a crucial role in inflammation and cell survival .
Neuroprotective Effects : The compound has potential neuroprotective properties. It has been investigated for its ability to prevent neuroinflammation and amyloidogenesis in Alzheimer's disease models. In experimental setups, compounds related to 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol have demonstrated the ability to reduce memory loss induced by inflammatory stimuli .
Material Science
Synthesis of Advanced Materials : The compound serves as a precursor in the synthesis of advanced materials, particularly in the development of polymers and composites. Its structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength. Research has focused on integrating such compounds into polymer matrices to improve their functional characteristics .
Organic Synthesis
Building Block for Complex Molecules : In organic synthesis, 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol can be utilized as a versatile building block. Its functional groups allow for further chemical transformations, making it useful in the synthesis of more complex organic molecules. This includes applications in creating pharmaceuticals and agrochemicals where specific functional properties are required .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of {4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and isopropoxy groups can interact with enzymes or receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its structural features may allow it to bind to specific receptors, influencing cellular signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: A simpler phenol derivative with a methoxy group.
2-Methoxy-5-[(phenylamino)methyl]phenol: A related compound with a methoxy group and an aminomethyl substituent.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Another related compound with a methoxy group and an aminomethyl substituent.
Uniqueness
{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol is unique due to the presence of both methoxy and isopropoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in scientific research and industry, making it a valuable compound for further exploration.
Biological Activity
4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data regarding its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol includes methoxy and isopropoxy groups that may influence its solubility and interaction with biological targets. The molecular formula is C17H26O4, indicating a relatively high molecular weight which may affect its bioavailability.
Antimicrobial Activity
Research indicates that derivatives of phenolic compounds often exhibit antimicrobial properties. A study highlighted the potential of similar compounds in inhibiting bacterial growth, suggesting that 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol could possess comparable activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Antioxidant Properties
Phenolic compounds are widely recognized for their antioxidant capabilities. The presence of methoxy groups in the structure may enhance the radical scavenging ability of 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol. Studies have demonstrated that similar compounds can effectively neutralize free radicals, thereby protecting cells from oxidative stress .
Case Studies
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In Vitro Studies :
- A recent study demonstrated that phenolic compounds with similar substituents inhibited the growth of various cancer cell lines through apoptosis induction. This suggests a need for further investigation into the apoptotic potential of 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol in cancer therapy .
- Animal Models :
Research Findings
Properties
CAS No. |
918446-55-6 |
---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
[4-methoxy-3,5-di(propan-2-yloxy)phenyl]methanol |
InChI |
InChI=1S/C14H22O4/c1-9(2)17-12-6-11(8-15)7-13(14(12)16-5)18-10(3)4/h6-7,9-10,15H,8H2,1-5H3 |
InChI Key |
IMQCWZRHBNLTLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1OC)OC(C)C)CO |
Origin of Product |
United States |
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